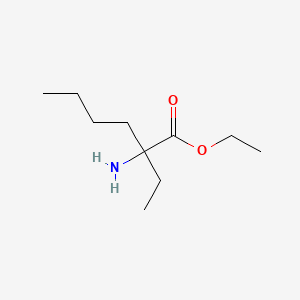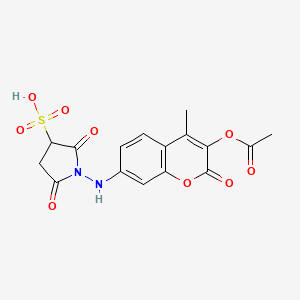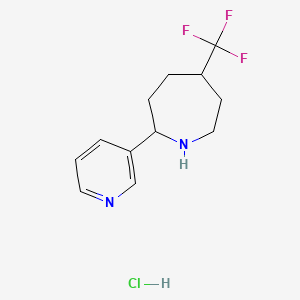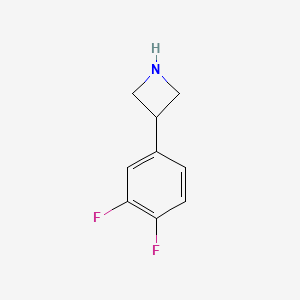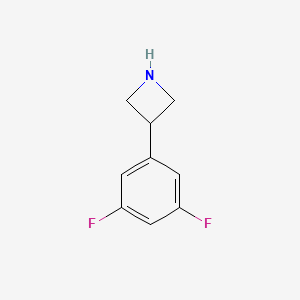![molecular formula C21H22BrFN4O2 B584748 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol CAS No. 910298-60-1](/img/structure/B584748.png)
4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol
Übersicht
Beschreibung
This compound is a chemical compound . Its CAS Number is 910298-60-1 .
Molecular Structure Analysis
The molecular formula of this compound is C21H22BrFN4O2 . The molecular weight is 461.32700 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 461.32700 . Unfortunately, the density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
O-Demethyl Vandetanib is an orally inhibitor of vascular endothelial growth factor receptor 2 . VEGFR2 has gained great importance as pharmacologic targets as a Tyrosine kinase receptors .
Treatment of Medullary Thyroid Cancer
Vandetanib was approved by the FDA for the treatment of patients suffering from symptomatic or progressive medullary thyroid cancer with unresectable, locally advanced, or metastatic disease . It was considered the first drug approved for this case .
Identification and Characterization of Metabolites
The current research reports the characterization and identification of in vitro, in vivo and reactive intermediates of Vandetanib . In vitro metabolites of Vandetanib were performed by incubation with rat liver microsomes (RLMs) .
Study of Reactive Metabolites
N-methyl piperidine ring of Vandetanib is considered a cyclic tertiary amine that undergoes metabolism forming iminium intermediates that are very reactive toward nucleophilic macromolecules .
Investigation of Vandetanib Toxicity
Sudden death and QT prolongation are severe side effects for Vandetanib . All metabolic reactions occurred in N-methyl piperidine of Vandetanib which causes toxicity and instability of Vandetanib .
Development of Nanocarriers for Drug Delivery
One approach to minimize the side effects of Vandetanib is the encapsulation or binding of Vandetanib in- or onto a suitable carrier, allowing targeted delivery to tumor tissue .
Wirkmechanismus
Target of Action
O-Demethyl Vandetanib primarily targets three key proteins: the vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor (EGFR), and the REarranged during Transfection (RET) tyrosine kinases . These proteins play crucial roles in cell growth, proliferation, and angiogenesis, making them important targets in cancer treatment .
Mode of Action
As a kinase inhibitor, O-Demethyl Vandetanib binds to the ATP-binding sites of its target proteins, inhibiting their activity . By blocking VEGFR and EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis . Inhibition of RET, on the other hand, disrupts the development of several human diseases, including certain types of thyroid carcinomas .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET disrupts several biochemical pathways. For instance, blocking VEGFR and EGFR prevents the activation of the PI3K/Akt and the Ras/Raf/MEK/ERK pathways, which are involved in cell survival, proliferation, and angiogenesis . The inhibition of RET, meanwhile, affects pathways involved in cell differentiation and proliferation .
Pharmacokinetics
O-Demethyl Vandetanib exhibits favorable pharmacokinetic properties. It is well-tolerated at daily doses up to 300 mg and has a pharmacokinetic profile that supports once-daily oral administration . The compound is absorbed and eliminated slowly after single oral doses . Vandetanib’s absorption, distribution, metabolism, and excretion (ADME) properties contribute to its bioavailability .
Result of Action
The inhibition of VEGFR, EGFR, and RET by O-Demethyl Vandetanib leads to a decrease in tumor growth and angiogenesis . This results in the prolongation of progression-free survival time in patients with certain types of cancer, such as non-small cell lung cancer and medullary thyroid cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-Demethyl Vandetanib. Moreover, Vandetanib is predicted to present an insignificant risk to the environment, as indicated by the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for surface water .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRILWHQVZXWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744088 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl Vandetanib | |
CAS RN |
910298-60-1 | |
| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
